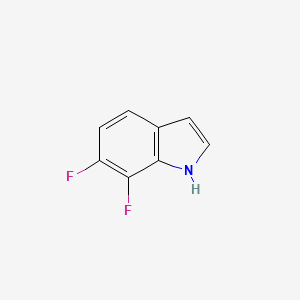

6,7-Difluoro-1H-indole

Description

The exact mass of the compound 6,7-Difluoro-1H-indole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 6,7-Difluoro-1H-indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6,7-Difluoro-1H-indole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6,7-difluoro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2N/c9-6-2-1-5-3-4-11-8(5)7(6)10/h1-4,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEHXAAULCXHFQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C=CN2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20626726 | |

| Record name | 6,7-Difluoro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20626726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

271780-84-8 | |

| Record name | 6,7-Difluoro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20626726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,7-difluoro-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Synthesis of 6,7-Difluoro-1H-indole: A Technical Guide for Chemical Researchers and Drug Development Professionals

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1][2] The strategic introduction of fluorine atoms into this privileged structure can profoundly influence its physicochemical and biological properties, often leading to enhanced metabolic stability, binding affinity, and lipophilicity. This guide provides an in-depth technical overview of the principal synthetic pathways to 6,7-Difluoro-1H-indole, a valuable building block in contemporary drug discovery. We will explore the mechanistic underpinnings and practical execution of established methods, including the Leimgruber-Batcho and Fischer indole syntheses, alongside a discussion of modern catalytic approaches. This document is intended to serve as a comprehensive resource for researchers and scientists engaged in the design and synthesis of novel fluorinated indole derivatives.

Introduction: The Significance of Fluorinated Indoles

The indole ring system is a ubiquitous motif in biologically active compounds, from the essential amino acid tryptophan to a vast array of alkaloids and synthetic drugs.[1] Its unique electronic structure allows for diverse interactions with biological targets.[3] The introduction of fluorine, the most electronegative element, into the indole nucleus can induce significant changes in a molecule's properties. Specifically, the C-F bond is highly polarized and metabolically stable, often blocking sites of oxidative metabolism. Furthermore, fluorine substitution can alter the acidity of nearby protons, influence molecular conformation, and enhance binding interactions through the formation of hydrogen bonds or dipole-dipole interactions.

6,7-Difluoro-1H-indole, with its vicinal fluorine substitution on the benzene ring, presents a unique electronic profile. This substitution pattern significantly impacts the electron density of the indole core, modulating its reactivity and potential as a pharmacophore.[4] The direct fluorination of the indole nucleus at the 6- and 7-positions is challenging due to issues with regioselectivity. Therefore, the most prevalent and reliable synthetic strategies involve the construction of the indole ring from a pre-functionalized difluorinated benzene precursor.[4] This approach ensures precise control over the fluorine atom placement.

Leimgruber-Batcho Indole Synthesis: A Versatile Approach

The Leimgruber-Batcho indole synthesis is a powerful and widely used method for the preparation of indoles, particularly those unsubstituted at the 2- and 3-positions.[5][6][7] A key advantage of this method is its use of readily available ortho-nitrotoluene derivatives and its typically high yields under relatively mild conditions.[5]

Mechanistic Overview

The synthesis proceeds in two main stages:

-

Enamine Formation: The synthesis begins with the reaction of an ortho-nitrotoluene with a formamide acetal, most commonly N,N-dimethylformamide dimethyl acetal (DMFDMA), often in the presence of a secondary amine like pyrrolidine. The mildly acidic benzylic protons of the nitrotoluene are deprotonated, and the resulting carbanion attacks the electrophilic carbon of the formamide acetal. Subsequent elimination of methanol yields a β-dimethylamino-2-nitrostyrene (an enamine).[5][6] The extended conjugation in this intermediate often imparts a deep red color.[5]

-

Reductive Cyclization: The nitro group of the enamine intermediate is then reduced to an amine. This is followed by an acid-catalyzed cyclization and elimination of the secondary amine (e.g., dimethylamine or pyrrolidine) to afford the final indole product.[5][8] A variety of reducing agents can be employed for this step, including catalytic hydrogenation (e.g., H₂/Pd-C, Raney Nickel), or chemical reduction with agents like stannous chloride, sodium dithionite, or iron in acetic acid.[5][7]

Diagram 1: Leimgruber-Batcho Synthesis of 6,7-Difluoro-1H-indole

A schematic representation of the Leimgruber-Batcho synthesis pathway.

Experimental Protocol (Adapted from General Procedures)

Step 1: Synthesis of 2,3-Difluoro-1-methyl-6-nitrobenzene (Starting Material)

The synthesis of the requisite starting material, 2,3-difluoro-1-methyl-6-nitrobenzene, can be achieved through the nitration of 2,3-difluorotoluene.

Step 2: Synthesis of 6,7-Difluoro-1H-indole

-

Enamine Formation: A mixture of 2,3-difluoro-1-methyl-6-nitrobenzene (1.0 eq.), N,N-dimethylformamide dimethyl acetal (DMFDMA, 2.0 eq.), and pyrrolidine (1.5 eq.) in anhydrous dimethylformamide (DMF) is heated at reflux. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled and the solvent is removed under reduced pressure.

-

Reductive Cyclization: The crude enamine intermediate is dissolved in a suitable solvent such as ethanol or ethyl acetate. A catalytic amount of 10% palladium on carbon (Pd/C) is added. The mixture is then subjected to hydrogenation in a Parr apparatus under a hydrogen atmosphere (typically 50 psi) until the uptake of hydrogen ceases.[7] The catalyst is removed by filtration through Celite, and the filtrate is concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to yield 6,7-Difluoro-1H-indole.

| Step | Key Reagents | Typical Conditions | Yield |

| Enamine Formation | DMFDMA, Pyrrolidine | DMF, Reflux | High |

| Reductive Cyclization | H₂, Pd/C | Ethanol, 50 psi H₂ | Good to Excellent |

Fischer Indole Synthesis: A Classic Route

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a venerable and highly versatile method for constructing the indole nucleus.[9] It involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or a ketone.[4][9]

Mechanistic Insights

The mechanism of the Fischer indole synthesis is a classic example of a sigmatropic rearrangement:

-

Hydrazone Formation: The synthesis begins with the reaction of an arylhydrazine with an aldehyde or ketone to form the corresponding arylhydrazone.[9]

-

Tautomerization and[5][5]-Sigmatropic Rearrangement: The hydrazone tautomerizes to its enehydrazine form. Under acidic conditions, the enehydrazine undergoes a[5][5]-sigmatropic rearrangement, leading to the cleavage of the N-N bond and the formation of a di-imine intermediate.[9]

-

Cyclization and Aromatization: The di-imine intermediate then undergoes an intramolecular electrophilic attack to form a five-membered ring. Subsequent elimination of ammonia and tautomerization leads to the aromatic indole product.[4]

A variety of Brønsted and Lewis acids can be used to catalyze the reaction, including hydrochloric acid, sulfuric acid, polyphosphoric acid (PPA), zinc chloride, and boron trifluoride.[4][9]

Diagram 2: Fischer Indole Synthesis of 6,7-Difluoro-1H-indole

A schematic representation of the Fischer indole synthesis pathway.

Experimental Protocol (Adapted from General Procedures)

Step 1: Synthesis of 2,3-Difluorophenylhydrazine (Starting Material)

2,3-Difluoroaniline, which can be synthesized from 2,3-dichloronitrobenzene, serves as the precursor for 2,3-difluorophenylhydrazine.[10] The synthesis involves the diazotization of 2,3-difluoroaniline followed by reduction of the resulting diazonium salt.

Step 2: Synthesis of 6,7-Difluoro-1H-indole

-

Hydrazone Formation: 2,3-Difluorophenylhydrazine (1.0 eq.) is dissolved in a suitable solvent, such as ethanol or acetic acid. An equimolar amount of an appropriate aldehyde or ketone (e.g., pyruvic acid to yield the 2-carboxylic acid derivative, or chloroacetaldehyde dimethyl acetal for the parent indole) is added, and the mixture is stirred, often with gentle heating, until the hydrazone formation is complete (monitored by TLC).[9]

-

Cyclization: The solvent is removed, and the crude hydrazone is added to a pre-heated acid catalyst, such as polyphosphoric acid (PPA), at an elevated temperature (typically 100-180 °C). The reaction mixture is stirred vigorously for a specified period.

-

Work-up and Purification: The reaction is quenched by pouring the mixture onto ice-water. The resulting precipitate is collected by filtration, washed with water, and then dissolved in an organic solvent like ethyl acetate. The organic layer is washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography or recrystallization to afford 6,7-Difluoro-1H-indole.

| Step | Key Reagents | Typical Conditions | Yield |

| Hydrazone Formation | Aldehyde or Ketone | Ethanol or Acetic Acid, RT to mild heat | High |

| Cyclization | Polyphosphoric Acid (PPA) | 100-180 °C | Moderate to Good |

Modern Catalytic Methods: The Palladium-Catalyzed Approach

Modern organic synthesis has seen the emergence of powerful transition-metal-catalyzed reactions for the construction of heterocyclic systems. Palladium catalysis, in particular, offers a versatile and efficient means to synthesize indoles, often under milder conditions than classical methods.[11][12]

General Strategies

Several palladium-catalyzed strategies can be envisioned for the synthesis of 6,7-Difluoro-1H-indole:

-

Intramolecular Heck Cyclization: This approach involves the cyclization of a suitably substituted N-vinyl or N-allyl-2-haloaniline.[1] For the synthesis of 6,7-difluoro-1H-indole, this would require a precursor such as N-vinyl-2-bromo-3,4-difluoroaniline.

-

Cyclization of 2-Alkynylanilines: The intramolecular cyclization of 2-alkynylanilines in the presence of a palladium catalyst is a direct route to 2,3-disubstituted indoles.[11]

-

Catellani-Type Reactions: The palladium/norbornene cooperative catalysis allows for the ortho-amination and ipso-Heck cyclization of ortho-substituted aryl iodides with allylamines to generate C3,C4-disubstituted indoles.

While these methods offer significant advantages in terms of functional group tolerance and reaction conditions, their application to the specific synthesis of 6,7-Difluoro-1H-indole would require the synthesis of specialized precursors.

Diagram 3: Palladium-Catalyzed Intramolecular Heck Cyclization

A generalized schematic of a palladium-catalyzed intramolecular Heck cyclization for indole synthesis.

Characterization of 6,7-Difluoro-1H-indole

The structural elucidation of the synthesized 6,7-Difluoro-1H-indole is crucial and is typically achieved through a combination of spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | The proton NMR spectrum is expected to show signals for the aromatic protons on the benzene and pyrrole rings, as well as the N-H proton. The fluorine atoms will cause characteristic splitting patterns (coupling) in the signals of adjacent protons. |

| ¹³C NMR | The carbon NMR spectrum will display signals for the eight carbon atoms of the indole core. The carbons directly attached to fluorine will appear as doublets due to C-F coupling. |

| ¹⁹F NMR | The fluorine NMR spectrum is a powerful tool for confirming the presence and environment of the fluorine atoms. For 6,7-Difluoro-1H-indole, two distinct signals are expected for the two non-equivalent fluorine atoms, likely showing coupling to each other and to adjacent protons. |

| Mass Spectrometry | Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula. |

Conclusion

The synthesis of 6,7-Difluoro-1H-indole is most reliably achieved through the construction of the indole ring from a pre-difluorinated aromatic precursor. The Leimgruber-Batcho and Fischer indole syntheses represent robust and well-established methodologies for this purpose, each with its own set of advantages and considerations regarding starting material availability and reaction conditions. Modern palladium-catalyzed methods offer promising alternatives, potentially providing milder reaction conditions and broader functional group compatibility, although they may require more complex starting materials. The choice of synthetic route will ultimately depend on the specific requirements of the research project, including scale, available resources, and the desired substitution pattern on the final indole product. This guide provides a solid foundation for researchers to navigate the synthesis of this important fluorinated heterocyclic building block.

References

-

Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Retrieved from [Link]

-

Wikipedia. (n.d.). Leimgruber–Batcho indole synthesis. Retrieved from [Link]

-

J&K Scientific LLC. (2025). Fischer Indole Synthesis. Retrieved from [Link]

-

Organic Syntheses. (n.d.). An Au/Zn-catalyzed Synthesis of N-protected Indole via Annulation of N-Arylhydroxamic Acid and Alkyne. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

- Takeda, A., Kamijo, S., & Yamamoto, Y. (2000). Indole Synthesis via Palladium-Catalyzed Intramolecular Cyclization of Alkynes and Imines. Journal of the American Chemical Society, 122(23), 5662–5663.

-

AZoM. (2019, October 22). 1H, 19F, and 13C Analysis in Under Two Minutes. Retrieved from [Link]

- Gribble, G. W. (2010). Leimgruber–Batcho Indole Synthesis. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.

- Google Patents. (n.d.). CN101245020B - Process for synthesizing 2,3-difluoroaniline.

- Clark, R. D., & Repke, D. B. (1984). The Leimgruber-Batcho Indole Synthesis. Heterocycles, 22(1), 195-221.

-

National Institutes of Health. (n.d.). Synthesis of C3,C4-Disubstituted Indoles via the Palladium/Norbornene-Catalyzed Ortho-Amination/Ipso-Heck Cyclization. Retrieved from [Link]

-

Organic Reactions. (n.d.). Indoles via Palladium-catalyzed Cyclization. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Palladium nanoparticle catalyzed synthesis of indoles via intramolecular Heck cyclisation. Retrieved from [Link]

-

Biological Magnetic Resonance Bank. (n.d.). Indole at BMRB. Retrieved from [Link]

-

SynArchive. (n.d.). Leimgruber-Batcho Indole Synthesis. Retrieved from [Link]

-

Chemiz. (2024, December 13). Leimgruber–Batcho Indole Synthesis [Video]. YouTube. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of Indoles by Palladium-Catalyzed Reductive Cyclization of β-Nitrostyrenes with Phenyl Formate as a CO Surrogate. Retrieved from [Link]

- Heterocycles. (1996). NOVEL INDOLE-RING CONSTRUCTION METHOD FOR THE SYNTHESIS OF 2-TRIFLUOROMETHYLINDOLES. 42(2), 513-518.

-

Thieme. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]

- Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). NMR STUDIES OF INDOLE. Heterocycles, 27(2), 377-386.

-

Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 5-Substituted Indole-2,3-dione. Retrieved from [Link]

-

CORE. (n.d.). The Synthesis of 2- and 3-Substituted Indoles. Retrieved from [Link]

-

ChemistryViews. (2023, February 11). Synthesis of 3-Alkenyl-2-Oxindoles Using Difluorocarbene. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. Retrieved from [Link]

-

PubMed. (2024). Synthesis of 2-Substituted Indoles via Migration Reaction of 3-Substituted Indoles with Triflic Acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Biomedical Importance of Indoles. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Novel Indole-Based Sulfonylhydrazones as Potential Anti-Breast Cancer Agents: Synthesis, In Vitro Evaluation, ADME, and QSAR Studies. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis and biological evaluation of 4-fluoro-, 7-fluoro-, and 4,7-difluoro-5,6-dihydroxytryptamines. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Retrieved from [Link]

Sources

- 1. Palladium nanoparticle catalyzed synthesis of indoles via intramolecular Heck cyclisation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. bmse000097 Indole at BMRB [bmrb.io]

- 3. testbook.com [testbook.com]

- 4. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. m.youtube.com [m.youtube.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. CN101245020B - Process for synthesizing 2,3-difluoroaniline - Google Patents [patents.google.com]

- 10. organic-chemistry.org [organic-chemistry.org]

- 11. organicreactions.org [organicreactions.org]

- 12. Synthesis of C3,C4-Disubstituted Indoles via the Palladium/Norbornene-Catalyzed Ortho-Amination/Ipso-Heck Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 6,7-Difluoro-1H-indole: A Technical Guide for Researchers

Introduction

6,7-Difluoro-1H-indole (CAS No. 271780-84-8) is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2] The strategic placement of fluorine atoms on the indole scaffold can profoundly influence its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. As a result, this compound serves as a valuable building block for the synthesis of novel therapeutic agents.

This technical guide provides a comprehensive overview of the key spectroscopic data for 6,7-Difluoro-1H-indole, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). While experimentally obtained spectra for this specific molecule are not widely published, this guide offers a detailed, predictive analysis based on established spectroscopic principles and data from structurally related analogs. This information is intended to assist researchers in the unambiguous identification and characterization of this compound.

Molecular Structure and Properties

-

Molecular Formula: C₈H₅F₂N

-

Molecular Weight: 153.13 g/mol

-

CAS Number: 271780-84-8[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For 6,7-Difluoro-1H-indole, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of its molecular framework. The following sections detail the predicted chemical shifts and coupling constants.

Experimental Considerations

High-resolution NMR spectra should be acquired in a suitable deuterated solvent, such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can slightly influence chemical shifts, particularly for the N-H proton. For ¹⁹F NMR, a standard reference, such as CFCl₃, is used.

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum of 6,7-Difluoro-1H-indole is expected to show five distinct signals corresponding to the five protons in the molecule. The electron-withdrawing nature of the fluorine atoms will generally lead to a downfield shift of the signals for the protons on the benzene ring compared to unsubstituted indole.

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| H-1 (N-H) | 8.2 - 8.5 | br s | - |

| H-2 | 7.2 - 7.4 | t | J ≈ 2.5 - 3.0 |

| H-3 | 6.5 - 6.7 | t | J ≈ 2.5 - 3.0 |

| H-4 | 7.1 - 7.3 | dd | ³J(H-F) ≈ 8-10, ⁴J(H-H) ≈ 4-5 |

| H-5 | 6.8 - 7.0 | t | ³J(H-H) ≈ 4-5, ⁴J(H-F) ≈ 4-6 |

Causality behind Predictions: The broad singlet for the N-H proton is characteristic of indoles. The protons on the pyrrole ring (H-2 and H-3) will appear as triplets due to coupling with each other. The protons on the benzene ring (H-4 and H-5) will exhibit more complex splitting patterns due to both proton-proton and proton-fluorine couplings.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will display eight signals, with the carbons directly attached to fluorine exhibiting large one-bond C-F coupling constants. The chemical shifts are predicted based on the known spectrum of indole and the substituent effects of fluorine.

| Carbon | Predicted Chemical Shift (ppm) | Predicted ¹J(C-F) (Hz) |

| C-2 | 124 - 126 | - |

| C-3 | 102 - 104 | - |

| C-3a | 125 - 127 | d, J ≈ 5-10 |

| C-4 | 110 - 112 | d, J ≈ 15-25 |

| C-5 | 115 - 117 | d, J ≈ 5-10 |

| C-6 | 148 - 152 | d, J ≈ 240-260 |

| C-7 | 145 - 149 | d, J ≈ 240-260 |

| C-7a | 130 - 132 | t, J ≈ 10-15 |

Causality behind Predictions: The carbons C-6 and C-7, being directly bonded to fluorine, will show large one-bond coupling constants and will be significantly shifted downfield. The other carbons on the benzene ring will also show smaller couplings to the fluorine atoms.[3]

¹⁹F NMR Spectroscopy (Predicted)

The ¹⁹F NMR spectrum is expected to show two distinct signals for the two non-equivalent fluorine atoms. These signals will be split into multiplets due to coupling with each other and with the neighboring protons.

| Fluorine | Predicted Chemical Shift (ppm vs CFCl₃) | Predicted Multiplicity |

| F-6 | -120 to -130 | d |

| F-7 | -135 to -145 | d |

Causality behind Predictions: The chemical shifts are in the typical range for aromatic fluorine atoms. The two fluorine atoms will couple to each other, resulting in a doublet for each signal. Further coupling with aromatic protons will lead to more complex multiplets.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of 6,7-Difluoro-1H-indole is expected to show characteristic absorption bands for the N-H group, aromatic C-H bonds, C=C bonds of the aromatic rings, and the C-F bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

A small amount of the solid sample is placed directly on the ATR crystal, and the spectrum is recorded. This method requires minimal sample preparation.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |

| 3400 - 3300 | N-H stretch | Medium, Sharp |

| 3100 - 3000 | Aromatic C-H stretch | Medium |

| 1620 - 1450 | C=C aromatic ring stretching | Medium to Strong |

| 1300 - 1100 | C-F stretch | Strong |

| 800 - 700 | Aromatic C-H out-of-plane bend | Strong |

Causality behind Predictions: The N-H stretching vibration is a characteristic feature of indoles.[4][5] The strong absorption in the 1300-1100 cm⁻¹ region is a clear indicator of the presence of C-F bonds. The pattern of the C-H out-of-plane bending bands can provide information about the substitution pattern of the benzene ring.[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol: Electron Ionization (EI)-MS

The sample is introduced into the mass spectrometer and ionized by a high-energy electron beam. The resulting molecular ion and fragment ions are separated based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrum

-

Molecular Ion (M⁺): A prominent peak is expected at m/z = 153, corresponding to the molecular weight of 6,7-Difluoro-1H-indole.

-

Key Fragmentation Pathways: The fragmentation of indole derivatives often involves the loss of small neutral molecules. For 6,7-Difluoro-1H-indole, the following fragmentation patterns are plausible:

-

Loss of HCN: A fragment at m/z = 126, resulting from the cleavage of the pyrrole ring.[7]

-

Loss of a fluorine atom: A fragment at m/z = 134.

-

Retro-Diels-Alder type fragmentation: This could lead to various smaller fragments.

-

Caption: Interrelation of spectroscopic techniques for the structural elucidation of 6,7-Difluoro-1H-indole.

Conclusion

This technical guide provides a detailed predictive overview of the NMR, IR, and MS spectroscopic data for 6,7-Difluoro-1H-indole. While based on theoretical principles and data from analogous compounds, the information presented here offers a robust framework for researchers to interpret experimental data, confirm the structure of the title compound, and ensure its purity. The unique spectroscopic signatures imparted by the two fluorine atoms are key identifiers for this valuable synthetic building block.

References

- BenchChem. A Comparative Analysis of the 13C NMR Spectrum of Substituted Indoles. Accessed January 22, 2026.

- BenchChem. A Comparative Guide to the Spectral Analysis of 6-Fluoroindole and a. Accessed January 22, 2026.

- BLD Pharm. 271780-84-8|6,7-Difluoro-1H-indole. Accessed January 22, 2026.

- Chemsigma. 1H-INDOLE,6,7-DIFLUORO- [271780-84-8]. Accessed January 22, 2026.

- Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. Accessed January 22, 2026.

- Human Metabolome Database. 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0243843). Accessed January 22, 2026.

- Li, P., et al. Evaluation of fluorinated indole derivatives for electron-capture negative ionization mass spectrometry: application to the measurement of endogenous 5-methoxyindole-3-acetic acid in rat. Journal of Mass Spectrometry, 31(11), 1228-36 (1996).

- McMaster University. Evaluation of Fluorinated Indole Derivatives for Electron‐capture Negative Ionization Mass Spectrometry. Accessed January 22, 2026.

- MDPI.

- Moldb. 271780-84-8 | 6,7-Difluoro-1H-indole. Accessed January 22, 2026.

- MySkinRecipes. Heterocyclic building blocks for pharmaceuticals. Accessed January 22, 2026.

- National Center for Biotechnology Information. Indole.

- National Institute of Standards and Technology. Indole. NIST Chemistry WebBook. Accessed January 22, 2026.

- Organic Chemistry Tutor. How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. YouTube. Accessed January 22, 2026.

-

RSC Publishing. An expeditious synthesis of 6,7-dihydrodibenzo[b,j][1][8] phenanthroline derivatives as fluorescent materials. Accessed January 22, 2026.

- Scientific Research Publishing.

- Semantic Scholar.

- Sigma-Aldrich. NMR Chemical Shifts of Impurities. Accessed January 22, 2026.

- SpectraBase. 5-Fluoro-1H-indole - Optional[13C NMR] - Chemical Shifts. Accessed January 22, 2026.

- SpectraBase. 5-Fluoro-1H-indole - Optional[ATR-IR] - Spectrum. Accessed January 22, 2026.

- The ATB. 1,1-DIFLUOROETHYLENE | C2H2F2 | MD Topology | NMR | X-Ray. Accessed January 22, 2026.

- YouTube.

- Frontiers.

- Cambridge Isotope Laboratories, Inc.

Sources

- 1. 271780-84-8 | 6,7-Difluoro-1H-indole - Moldb [moldb.com]

- 2. 6,7-Difluoro-1H-indole | 271780-84-8 | Benchchem [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. hmdb.ca [hmdb.ca]

- 5. Indole [webbook.nist.gov]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. Study of Mass Spectra of Some Indole Derivatives [scirp.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to Key Heterocyclic Compounds in Drug Discovery

Notice of Clarification: The initial query presented a topic with conflicting identifiers: CAS number 271780-84-8 and the chemical name 2-Pyridinecarboxamide, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-methyl-1-piperazinyl)- . It is important for the scientific community to note that these two identifiers do not refer to the same chemical entity. CAS number 271780-84-8 is unequivocally assigned to 6,7-Difluoro-1H-indole . The provided chemical name does not have a publicly registered CAS number as of this writing.

This guide has been structured to address both molecules independently, providing a comprehensive technical overview of each for researchers, scientists, and drug development professionals.

Part 1: 6,7-Difluoro-1H-indole (CAS: 271780-84-8)

Introduction and Physicochemical Properties

6,7-Difluoro-1H-indole is a fluorinated aromatic heterocycle that serves as a valuable building block in medicinal chemistry.[1] The indole scaffold is a "privileged structure" known to interact with a wide range of biological targets.[2] The introduction of fluorine atoms at the 6 and 7 positions of the indole ring significantly alters the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive starting material for the synthesis of novel therapeutic agents.

The core properties of 6,7-Difluoro-1H-indole are summarized in the table below:

| Property | Value | Source(s) |

| CAS Number | 271780-84-8 | [1] |

| Molecular Formula | C₈H₅F₂N | [1] |

| Molecular Weight | 153.13 g/mol | [1] |

| Appearance | Solid | [3] |

| Purity | Typically ≥95% | [1] |

Synthesis and Reactivity

The synthesis of 6,7-Difluoro-1H-indole typically involves the construction of the pyrrole ring onto a pre-existing difluorinated benzene derivative. A common strategy is the Leimgruber-Batcho indole synthesis, which is adaptable for various substituted indoles.

Conceptual Synthesis Workflow:

Caption: Leimgruber-Batcho synthesis of 6,7-Difluoro-1H-indole.

Experimental Protocol: Synthesis of 6,7-Difluoro-1H-indole (Representative)

-

Enamine Formation: 2,3-Difluoronitrotoluene is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in an appropriate solvent (e.g., DMF) and heated to yield the intermediate β-(2,3-Difluoro-6-nitrophenyl)enamine. The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Reductive Cyclization: The crude enamine is dissolved in a suitable solvent such as ethanol or ethyl acetate. A catalyst, typically palladium on carbon (Pd/C), is added. The mixture is then subjected to a hydrogen atmosphere (via a balloon or a Parr hydrogenator) and stirred until the reduction of the nitro group and subsequent cyclization to the indole is complete.

-

Work-up and Purification: The reaction mixture is filtered through celite to remove the catalyst. The solvent is removed under reduced pressure, and the resulting crude product is purified by column chromatography on silica gel to afford 6,7-Difluoro-1H-indole.

Applications in Drug Discovery

6,7-Difluoro-1H-indole is primarily used as an intermediate in the synthesis of more complex molecules with potential therapeutic applications. The fluorine substituents can enhance binding affinity to target proteins and improve pharmacokinetic properties.

Workflow for Application in Medicinal Chemistry:

Caption: Use of 6,7-Difluoro-1H-indole in a drug discovery pipeline.

Safety Information

A comprehensive Safety Data Sheet (SDS) should always be consulted before handling this compound. General safety precautions for indole derivatives should be followed. Based on data for similar fluorinated indoles, the compound may be harmful if swallowed or in contact with skin, and may cause eye and respiratory irritation.[3] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn. Work should be conducted in a well-ventilated fume hood.

Suppliers

6,7-Difluoro-1H-indole is available from several chemical suppliers catering to the research and development sector.

| Supplier | Website |

| BLD Pharm | |

| Moldb | |

| BenchChem |

Part 2: 2-Pyridinecarboxamide, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-methyl-1-piperazinyl)-

Introduction and Physicochemical Properties

This molecule is a complex heterocyclic compound containing several pharmacologically relevant moieties: a pyridinecarboxamide, a 1,4-benzodioxin, and a 4-methylpiperazine group. While a specific CAS number for this exact structure is not readily found in public databases, its constituent parts are common in many known bioactive agents. For instance, the benzodioxin moiety is found in drugs like Doxazosin, and piperazine is a core scaffold in numerous antipsychotic and antihistaminic drugs. The pyridinecarboxamide structure is also prevalent in medicinal chemistry.

Based on its structure, the following properties can be predicted:

| Property | Predicted Value |

| Molecular Formula | C₂₀H₂₃N₅O₂ |

| Molecular Weight | 381.44 g/mol |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to be soluble in organic solvents like DMSO and methanol |

| LogP | Estimated to be in the range of 2-4 |

Plausible Synthesis Route

A plausible synthetic route for this molecule would involve the coupling of key intermediates. A common approach would be an amide bond formation between a substituted pyridinecarboxylic acid and an aminobenzodioxin, followed by the introduction of the methylpiperazine group.

Proposed Synthesis Workflow:

Caption: A plausible synthetic route for the target pyridinecarboxamide.

Experimental Protocol: Proposed Synthesis (Conceptual)

-

Amide Coupling: 4-Chloro-2-pyridinecarboxylic acid and 6-amino-2,3-dihydro-1,4-benzodioxin would be dissolved in an aprotic solvent like DMF. A peptide coupling agent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA) are added, and the reaction is stirred at room temperature until completion to form the intermediate amide.

-

Nucleophilic Aromatic Substitution (SNAr): The intermediate, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-chloro-2-pyridinecarboxamide, is then reacted with 1-methylpiperazine. This reaction is typically heated in a suitable solvent, possibly with a base, to facilitate the displacement of the chloride on the pyridine ring.

-

Purification: The final product would be purified using standard techniques such as column chromatography or recrystallization to yield the desired 2-Pyridinecarboxamide, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-methyl-1-piperazinyl)-.

Potential Pharmacological Relevance

The structural motifs present in this molecule suggest potential activity as a kinase inhibitor or a GPCR ligand.

-

Pyridinecarboxamides are found in a variety of enzyme inhibitors, including PARP inhibitors used in oncology.[4]

-

Piperazine derivatives are well-known for their CNS activity, often targeting dopamine and serotonin receptors.[5]

-

The dihydro-1,4-benzodioxin ring system is a feature of several alpha-1 adrenergic receptor antagonists.

Therefore, this compound could be a candidate for screening in oncology, neuroscience, or cardiovascular research programs. Its mechanism of action would depend on the specific three-dimensional conformation and its affinity for various biological targets.

Suppliers of Starting Materials and Custom Synthesis

While the final compound is not a stock item, the necessary starting materials are commercially available from major chemical suppliers. Alternatively, custom synthesis of the final compound can be requested from contract research organizations (CROs).

Key Starting Materials Suppliers:

| Starting Material | Potential Suppliers |

| 4-Chloro-2-pyridinecarboxylic acid | Sigma-Aldrich, Combi-Blocks, TCI |

| 6-Amino-2,3-dihydro-1,4-benzodioxin | Sigma-Aldrich, Alfa Aesar, Oakwood Chemical |

| 1-Methylpiperazine | Sigma-Aldrich, Acros Organics, TCI |

Custom Synthesis Services:

-

WuXi AppTec

-

Pharmaron

-

Syngene

References

-

Scheme 2. Synthesis of 6,7-dihydro-1H-indol-4(5H)-ones 7a-d. Reagents... - ResearchGate. (URL: [Link])

-

Piperazines database - synthesis, physical properties - ChemSynthesis. (URL: [Link])

-

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(6-pyrazol-1-ylpyrimidin-4-yl)piperidine-4-carboxamide|,AngeneChemical. (URL: [Link])

-

Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl) sulfonyl]amino}-N-(un/substituted-phenyl)acetamides as α-glucosidase and acetylcholinesterase inhibitors and their in silico study - ResearchGate. (URL: [Link])

-

Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives - MDPI. (URL: [Link])

-

Functional characteristics of a series of N4-substituted 1-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazines as 5-HT1A receptor ligands. Structure-activity relationships - PubMed. (URL: [Link])

-

Discovery of 6-Fluoro-5-{4-[(5-fluoro-2-methyl-3-oxo-3,4-dihydroquinoxalin-6-yl)methyl]piperazin-1-yl}- N-methylpyridine-2-carboxamide (AZD9574): A CNS-Penetrant, PARP1-Selective Inhibitor - PubMed. (URL: [Link])

Sources

- 1. 271780-84-8 | 6,7-Difluoro-1H-indole - Moldb [moldb.com]

- 2. Page loading... [wap.guidechem.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Discovery of 6-Fluoro-5-{4-[(5-fluoro-2-methyl-3-oxo-3,4-dihydroquinoxalin-6-yl)methyl]piperazin-1-yl}- N-methylpyridine-2-carboxamide (AZD9574): A CNS-Penetrant, PARP1-Selective Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Functional characteristics of a series of N4-substituted 1-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazines as 5-HT1A receptor ligands. Structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Strategic Imperative of Fluorination in Indole Scaffolds

An In-Depth Technical Guide to the Biological Activity of Fluorinated Indole Derivatives

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, alkaloids, and synthetic drugs.[1][2] Its versatile structure allows for interaction with a wide array of biological targets.[3] The strategic incorporation of fluorine atoms into this scaffold has emerged as a transformative approach in drug discovery.[4][5] Fluorine's unique properties—high electronegativity, small atomic size, and the strength of the carbon-fluorine bond—can profoundly modulate a molecule's physicochemical and pharmacological profile.[6][7]

This guide, prepared from the perspective of a Senior Application Scientist, delves into the multifaceted biological activities of fluorinated indole derivatives. We will move beyond a simple cataloging of effects to explore the causal mechanisms, the rationale behind experimental design, and the structure-activity relationships (SAR) that govern their therapeutic potential. The inclusion of fluorine is not a trivial substitution; it is a deliberate design element to enhance metabolic stability, improve lipophilicity for better membrane penetration, and increase binding affinity to target proteins.[5][6][8] This enhancement is a cornerstone of modern pharmaceutical development, with fluorinated compounds accounting for approximately 20-25% of approved small molecule drugs.[4]

This document will explore the principal therapeutic areas where these compounds have shown significant promise—oncology, virology, and microbiology—supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Fluorinated indole derivatives have demonstrated significant potential as anticancer agents, acting on various targets crucial for tumor growth and survival.[9][10] A prime example is Sunitinib, an FDA-approved drug for renal cell carcinoma, which features a fluorinated indolin-2-one core.[9][11]

Mechanism of Action: Inhibition of Receptor Tyrosine Kinases (RTKs)

Many fluorinated indoles exert their anticancer effects by inhibiting multiple receptor tyrosine kinases (RTKs) essential for tumor angiogenesis, proliferation, and metastasis.[9][12] The primary targets often include Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[12][13]

The fluorine atom often plays a critical role in enhancing the binding affinity of the inhibitor to the ATP-binding pocket of the kinase domain. This can be due to favorable electrostatic interactions or by increasing the metabolic stability of the molecule, preventing its rapid degradation and prolonging its therapeutic action.[14] For example, some fluorinated analogs show enhanced antitumor properties, highlighting the importance of this substituent in controlling biological activity.[13]

Below is a diagram illustrating the VEGFR signaling pathway and the point of inhibition by a kinase inhibitor like Sunitinib.

Caption: VEGFR signaling pathway inhibited by Sunitinib.

Another mechanism involves the activation of the key metabolic sensor AMP-activated protein kinase (AMPK), which can block the cell cycle and suppress anabolic processes required for rapid cell growth.[15] A novel 2-oxindole fluorinated derivative has been shown to activate AMPK in prostate cancer cells, leading to potent in vivo antitumor action.[15]

Quantitative Data: In Vitro Cytotoxicity

The efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines.

| Compound ID | Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Sunitinib | Fluorinated Indolin-2-one | Renal Cell Carcinoma (RCC) | Varies | [9] |

| Compound 8c | 2-Oxindole Fluorinated | Prostate (PC-3) | Not specified, but potent | [15] |

| 499 (Sorafenib Analog) | Fluorinated Indole | Hepatocellular (HepG2) | 2.50 | [1] |

| 498 (R¹=MeO, R²=F) | α-Cyano-bis(indolyl)chalcone | Lung (A549) | 0.8 | [1] |

| Indole-benzimidazole | p-fluorobenzyl substituted | Breast (MCF-7) | Prominent Activity | [16] |

Experimental Protocol: MTT Assay for Cell Viability

To provide a self-validating system for assessing cytotoxicity, the MTT assay is a robust and widely accepted colorimetric method. It measures the metabolic activity of cells, which correlates with cell viability.

Objective: To determine the IC₅₀ value of a fluorinated indole derivative against a cancer cell line.

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) into a 96-well plate at a density of 5,000-10,000 cells/well. Allow them to adhere and grow for 24 hours in a CO₂ incubator at 37°C. The choice of seeding density is critical; it must be optimized to ensure cells are in the logarithmic growth phase during the experiment.

-

Compound Treatment: Prepare a serial dilution of the fluorinated indole derivative in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and an untreated control.[17]

-

Incubation: Incubate the plate for 48 to 72 hours. The incubation time is determined by the doubling time of the specific cell line to allow for multiple cell divisions.[17]

-

MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.[17]

Antiviral Activity: A Broad-Spectrum Defense

The indole scaffold is present in several antiviral agents, and fluorination has proven to be a powerful strategy for enhancing their potency, particularly against HIV and Hepatitis C Virus (HCV).[18][19]

Mechanism of Action: Targeting Viral Enzymes and Entry

Fluorinated indoles often function as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV.[6][19] They bind to an allosteric pocket on the reverse transcriptase enzyme, inducing a conformational change that disrupts its catalytic activity and halts the conversion of viral RNA to DNA.

Other mechanisms include:

-

HIV-1 Attachment Inhibition: Some derivatives act as entry inhibitors, preventing the virus from attaching to host cells.[9][20]

-

HCV Inhibition: Tetracyclic indole scaffolds with fluorine substitutions have emerged as noteworthy inhibitors of multiple HCV genotypes.[18]

Quantitative Data: Anti-HIV and Anti-HCV Potency

The antiviral efficacy is measured by the half-maximal effective concentration (EC₅₀), which is the concentration required to inhibit viral replication by 50%.

| Compound Class | Virus | Cell Line | EC₅₀ | Reference |

| Indole-carboxamides (19a-e) | HIV-1 WT | Human T-lymphocyte (CEM) | 2.0–4.6 nM | [6] |

| Benzenesulfonyl fluoro-indolecarboxamide (20h) | HIV-1 WT | MT-4 | 0.5 nM | [6] |

| Heteroaryl-carboxamide fluoro-indole (23n) | HIV-1 WT | Primary Cells | 0.0058 nM | [6][20] |

| N-cyclobutyl 5-fluoroindole-3-carbonitrile (25c) | HCV Replicon | Not specified | 4 nM | [6] |

| Tetracyclic Indole (9) | All HCV Genotypes | Not specified | Noteworthy Inhibitor | [18] |

Experimental Protocol: HIV-1 Replication Assay

This protocol outlines a cell-based assay to determine the antiviral activity of a compound against HIV-1.

Objective: To determine the EC₅₀ of a fluorinated indole derivative against HIV-1 replication in T-lymphocyte cells.

Methodology:

-

Cell Culture: Culture human T-lymphocyte cells, such as CEM or MT-4, in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

-

Compound Preparation: Prepare serial dilutions of the test compound in the culture medium.

-

Infection: Plate the cells in a 96-well plate and treat them with the various concentrations of the test compound. Subsequently, infect the cells with a known titer of HIV-1 (e.g., HIV-1 IIIB). Include uninfected cells and infected, untreated cells as controls.

-

Incubation: Incubate the plates for 4-7 days at 37°C in a CO₂ incubator to allow for viral replication.

-

Quantification of Viral Replication: Measure the extent of viral replication. This can be done by:

-

p24 Antigen ELISA: Quantifying the amount of HIV-1 p24 capsid protein in the cell supernatant.

-

Reverse Transcriptase (RT) Activity Assay: Measuring the activity of the RT enzyme released into the supernatant.

-

-

Cytotoxicity Assay: In parallel, perform a cytotoxicity assay (e.g., MTT assay) on uninfected cells treated with the same compound concentrations to determine the 50% cytotoxic concentration (CC₅₀). This is crucial to ensure that the observed antiviral effect is not due to cell death.

-

Data Analysis: Calculate the percentage inhibition of viral replication at each compound concentration relative to the infected, untreated control. Determine the EC₅₀ value by plotting the percentage inhibition against the log of the compound concentration. The Selectivity Index (SI = CC₅₀ / EC₅₀) is then calculated to assess the compound's therapeutic window.

Antimicrobial Activity: Combating Drug Resistance

The rise of antibacterial drug resistance necessitates the discovery of novel therapeutic agents.[21][22] Fluorinated indole derivatives have emerged as a promising class of compounds with activity against pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[21][23]

Mechanism of Action: Targeting Bacterial Enzymes

Some fluorinated benzothiophene-indole hybrids have been found to target bacterial pyruvate kinase, a key enzyme in glycolysis, thereby disrupting the central metabolism of the bacteria.[21][22] Other indole derivatives have shown the ability to inhibit biofilm formation, a key virulence factor in many chronic infections.[24]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antibacterial activity is typically assessed by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a bacterium.

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference | | :--- | :--- | :--- | :--- | :--- | | Fluorinated benzothiophene-indole hybrids | S. aureus & MRSA | Structure-dependent |[21][22] | | 5-iodoindole | Extensively drug-resistant A. baumannii | 64–1,024 |[24] | | 7-hydroxyindole | Extensively drug-resistant A. baumannii | 64–1,024 |[24] |

Experimental Protocol: Broth Microdilution for MIC Determination

This is the gold-standard method for determining the MIC of an antimicrobial agent.

Objective: To determine the MIC of a fluorinated indole derivative against a specific bacterial strain.

Methodology:

-

Compound Preparation: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard, which is then diluted to yield a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the diluted compound. Include a positive control (bacteria, no compound) and a negative control (broth, no bacteria).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Reading the MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or with a plate reader.

Structure-Activity Relationships (SAR) and the Role of Fluorine

The biological activity of these derivatives is highly dependent on the position and number of fluorine atoms on the indole ring.[17] SAR studies reveal that fluorine substitution can dramatically alter the electronic properties, conformation, and metabolic fate of the parent molecule.

Caption: Physicochemical impact of fluorine substitution.

For instance, in certain anti-HIV compounds, substitutions at the 4 and 5 positions of the indole ring did not significantly affect activity against the wild-type virus.[19] However, for anti-HCV agents, a 12-F group on a tetracyclic indole was critical for broad activity, whereas substitutions at other positions were less effective.[18] This underscores the importance of empirical testing guided by rational design to optimize the placement of fluorine for a desired biological outcome.

Conclusion and Future Outlook

Fluorinated indole derivatives represent a highly versatile and potent class of molecules with a broad spectrum of biological activities. The strategic incorporation of fluorine is a proven method for optimizing lead compounds by enhancing their metabolic stability, bioavailability, and target affinity. The success of drugs like Sunitinib validates this approach and fuels further exploration.

Future research will likely focus on synthesizing novel derivatives with greater selectivity for their targets to minimize off-target effects and toxicity. The development of fluorinated indole-based PROTACs (Proteolysis Targeting Chimeras) and covalent inhibitors also represents an exciting frontier. As our understanding of the intricate structure-activity relationships deepens, the rational design of next-generation fluorinated indole therapeutics holds immense promise for addressing unmet needs in oncology, infectious diseases, and beyond.

References

-

Abbas, A. A., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances. [Link]

-

Sharma, K., et al. (2021). Indole – a promising pharmacophore in recent antiviral drug discovery. RSC Advances. [Link]

-

ResearchGate. (n.d.). Structures of some bioactive fluorinated indole derivatives. ResearchGate. [Link]

-

Al-Hulli, S., et al. (2022). Novel Effective Fluorinated Benzothiophene-Indole Hybrid Antibacterials against S. aureus and MRSA Strains. MDPI. [Link]

-

Al-Hulli, S., et al. (2022). Novel Effective Fluorinated Benzothiophene-Indole Hybrid Antibacterials against S. aureus and MRSA Strains. PubMed. [Link]

-

Wang, G., et al. (2016). A review on recent developments of indole-containing antiviral agents. European Journal of Medicinal Chemistry. [Link]

-

Saeed, A., et al. (2021). Synthesis of Medicinally Important Indole Derivatives: A Review. The Open Medicinal Chemistry Journal. [Link]

-

Nosova, E. V., et al. (2018). Fluorine-containing indoles: Synthesis and biological activity. Journal of Fluorine Chemistry. [Link]

-

PubChem. (2026). Spotlight on Fluorinated Indoles: Enhancing Chemical Synthesis. PubChem. [Link]

-

de la Cruz, E., et al. (2018). Identification of a novel 2-oxindole fluorinated derivative as in vivo antitumor agent for prostate cancer acting via AMPK activation. Scientific Reports. [Link]

-

ResearchGate. (2020). A Fluorinated Analogue of Marine Bisindole Alkaloid 2,2-Bis(6-bromo-1H-indol-3-yl)ethanamine as Potential Anti-Biofilm Agent and Antibiotic Adjuvant Against Staphylococcus aureus. ResearchGate. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Fluorinated Indoles in Modern Pharmaceutical Research. PharmaCompass. [Link]

-

Nosova, E. V., et al. (2018). Fluorine-containing indoles: Synthesis and biological activity. Journal of Fluorine Chemistry. [Link]

-

Hsieh, Y-T., et al. (2023). Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. Frontiers in Microbiology. [Link]

-

Sonawane, D., et al. (2022). Indole: A Promising Scaffold For Biological Activity. International Journal of Current Science. [Link]

-

ResearchGate. (n.d.). SAR for the synthesised indole derivatives 3a&b, 4a–e and 5a–e. ResearchGate. [Link]

-

Kumar, V., et al. (2023). A brief review of the biological potential of indole derivatives. Future Journal of Pharmaceutical Sciences. [Link]

-

ResearchGate. (n.d.). Blockbuster drugs containing fluorinated indoles. ResearchGate. [Link]

-

Abbas, A. A., et al. (2024). Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties. RSC Medicinal Chemistry. [Link]

-

Singh, T., et al. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). European Journal of Medicinal Chemistry. [Link]

-

D'Souza, A. M., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules. [Link]

-

Abbas, A. A., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances. [Link]

-

Kaushik, N. K., et al. (2013). Biomedical Importance of Indoles. Molecules. [Link]

-

Elkamhawy, A., et al. (2022). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]

-

Urban, E., et al. (2022). Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin. Molecules. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. rjpn.org [rjpn.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. nbinno.com [nbinno.com]

- 9. researchgate.net [researchgate.net]

- 10. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08962B [pubs.rsc.org]

- 14. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Identification of a novel 2-oxindole fluorinated derivative as in vivo antitumor agent for prostate cancer acting via AMPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A review on recent developments of indole-containing antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05697C [pubs.rsc.org]

- 21. mdpi.com [mdpi.com]

- 22. Novel Effective Fluorinated Benzothiophene-Indole Hybrid Antibacterials against S. aureus and MRSA Strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

6,7-Difluoro-1H-indole: A Privileged Scaffold for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Fluorination in the Indole Core

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic pharmaceuticals.[1] Its inherent biological activity and versatile reactivity have long made it a focus of drug discovery efforts. In recent years, the strategic incorporation of fluorine atoms into the indole scaffold has emerged as a powerful tool for modulating molecular properties and enhancing therapeutic potential. The introduction of fluorine can profoundly influence a molecule's metabolic stability, bioavailability, and binding affinity to biological targets.[2] Among the various fluorinated indole isomers, 6,7-difluoro-1H-indole (CAS No. 271780-84-8) has garnered significant interest as a valuable building block in the synthesis of complex bioactive molecules.[3] This guide provides a comprehensive overview of the synthesis, properties, reactivity, and applications of this unique scaffold.

Physicochemical Properties

While detailed experimental data for 6,7-difluoro-1H-indole is not extensively published, its fundamental properties can be summarized. For comparison, the isomeric 5,7-difluoro-1H-indole is a light yellow liquid with a boiling point of 253.2 ± 20.0 °C at 760 mmHg.[4]

| Property | Value | Source |

| CAS Number | 271780-84-8 | [3] |

| Molecular Formula | C₈H₅F₂N | [3] |

| Molecular Weight | 153.13 g/mol | [3] |

Synthesis of the 6,7-Difluoro-1H-indole Scaffold

The construction of the 6,7-difluoro-1H-indole ring system typically proceeds through established indole syntheses, with the crucial difluorinated benzene ring being incorporated from the outset via a suitable starting material. The two most prevalent and adaptable methods are the Fischer and Leimgruber-Batcho indole syntheses.

Fischer Indole Synthesis

The Fischer indole synthesis is a classic and widely used method for constructing the indole core.[4] The general approach involves the acid-catalyzed reaction of an arylhydrazine with an aldehyde or ketone. For the synthesis of 6,7-difluoro-1H-indole, the key starting material is (2,3-difluorophenyl)hydrazine.

Conceptual Workflow for Fischer Indole Synthesis:

Caption: Fischer Indole Synthesis of 6,7-Difluoro-1H-indole.

Experimental Protocol (General):

-

Hydrazine Formation: 2,3-Difluoroaniline is converted to its corresponding diazonium salt, which is then reduced to (2,3-difluorophenyl)hydrazine.

-

Hydrazone Formation: The resulting hydrazine is condensed with a suitable aldehyde or ketone (e.g., pyruvic acid or an equivalent) in a suitable solvent like ethanol.

-

Cyclization: The isolated hydrazone is then treated with an acid catalyst, such as polyphosphoric acid (PPA), zinc chloride, or a Brønsted acid, and heated to induce cyclization and subsequent rearrangement to form the indole ring.

Causality in Experimental Choices:

-

The choice of the aldehyde or ketone partner in the condensation step determines the substitution at the C2 and C3 positions of the final indole product.

-

The selection of the acid catalyst and reaction temperature is critical and often requires optimization to maximize yield and minimize side reactions.

Leimgruber-Batcho Indole Synthesis

The Leimgruber-Batcho indole synthesis offers a versatile and often milder alternative to the Fischer synthesis.[4] This method is particularly advantageous for preparing indoles with specific substitution patterns on the benzene ring. The synthesis commences with a substituted o-nitrotoluene, which is converted to an enamine, followed by reductive cyclization. For 6,7-difluoro-1H-indole, the starting material would be 2,3-difluoro-6-nitrotoluene.

Conceptual Workflow for Leimgruber-Batcho Synthesis:

Caption: Leimgruber-Batcho Synthesis of 6,7-Difluoro-1H-indole.

Experimental Protocol (General):

While a specific protocol for 6,7-difluoro-1H-indole is not detailed in readily accessible literature, a general procedure would involve:

-

Enamine Formation: 2,3-Difluoro-6-nitrotoluene is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) or a mixture of pyrrolidine and DMF to form the corresponding enamine.

-

Reductive Cyclization: The enamine intermediate is then subjected to reduction, typically through catalytic hydrogenation (e.g., using palladium on carbon or Raney nickel) or with other reducing agents, to effect the reduction of the nitro group and subsequent cyclization to the indole ring.

Causality in Experimental Choices:

-

The choice of the amine and formylating agent in the enamine formation step can influence the reaction efficiency.

-

The selection of the reduction method is crucial to ensure the selective reduction of the nitro group without affecting other functional groups that may be present.

Reactivity of the 6,7-Difluoro-1H-indole Core

The presence of two electron-withdrawing fluorine atoms on the benzene ring significantly modulates the electronic properties and, consequently, the reactivity of the indole nucleus.

Electrophilic Aromatic Substitution

The pyrrole ring of indole is inherently electron-rich and thus prone to electrophilic attack, with the C3 position being the most reactive site. The electron-withdrawing nature of the fluorine atoms at the C6 and C7 positions is expected to decrease the overall electron density of the indole ring system, potentially rendering it less reactive towards electrophiles compared to the parent indole. However, electrophilic substitution at the C3 position is still anticipated to be the preferred pathway.

Common Electrophilic Substitution Reactions:

-

Vilsmeier-Haack Reaction: This reaction introduces a formyl group at the C3 position using a Vilsmeier reagent, typically generated from DMF and phosphorus oxychloride. This is a crucial step for further functionalization.

-

Mannich Reaction: The Mannich reaction allows for the introduction of an aminomethyl group at the C3 position, providing a handle for further synthetic transformations.[5]

-

Halogenation: Halogenation at the C3 position can be achieved using various halogenating agents, providing a key intermediate for cross-coupling reactions.

Influence of Difluoro Substitution: The decreased nucleophilicity of the indole ring may necessitate harsher reaction conditions or more potent electrophiles to achieve efficient substitution compared to unsubstituted indole.

N-H Functionalization

The nitrogen atom of the indole ring can be deprotonated with a suitable base to form an indolyl anion, which can then be functionalized with various electrophiles.

Common N-H Functionalization Reactions:

-

N-Alkylation: Reaction with alkyl halides in the presence of a base such as sodium hydride allows for the introduction of alkyl groups at the N1 position.

-

N-Acylation: Acylation can be achieved using acyl chlorides or anhydrides.

-

N-Sulfonylation: The nitrogen can be protected with a sulfonyl group, such as a tosyl or nosyl group, which can also influence the regioselectivity of subsequent reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds. To utilize 6,7-difluoro-1H-indole in these reactions, it typically first needs to be halogenated, most commonly at the C3 position, or converted to a triflate or boronic ester.

Key Cross-Coupling Reactions:

-

Suzuki Coupling: This reaction couples an organoboron compound with a halide or triflate, enabling the formation of C-C bonds. A C3-bromo-6,7-difluoro-1H-indole would be a suitable substrate for coupling with various boronic acids.

-

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing access to alkynyl-substituted indoles.[6]

-

Buchwald-Hartwig Amination: This reaction facilitates the formation of C-N bonds by coupling an amine with an aryl halide.

Conceptual Workflow for C3-Functionalization and Cross-Coupling:

Caption: Functionalization pathways of 6,7-Difluoro-1H-indole.

Applications in the Synthesis of Bioactive Molecules

The 6,7-difluoro-1H-indole scaffold is a key intermediate in the synthesis of various kinase inhibitors, which are a major class of targeted cancer therapeutics. The fluorine atoms can enhance binding affinity and improve pharmacokinetic properties.

Kinase Inhibitors

Numerous patents and publications describe the use of 6,7-difluoro-1H-indole in the synthesis of inhibitors for various kinases, including:

-

Glycogen Synthase Kinase 3 (GSK-3) Inhibitors: GSK-3 is implicated in a range of diseases, including neurodegenerative disorders and diabetes.

-

Aurora Kinase Inhibitors: These are promising targets for cancer therapy due to their role in cell cycle regulation.

While specific, named drug examples derived directly from 6,7-difluoro-1H-indole are not prominently in the public domain, its frequent appearance in the patent literature for kinase inhibitors underscores its importance in preclinical drug discovery.

Conclusion

6,7-Difluoro-1H-indole represents a strategically important building block for the synthesis of complex and biologically active molecules. The presence of the two fluorine atoms on the benzene ring imparts unique electronic properties that influence its reactivity and can confer desirable pharmacokinetic characteristics to the final drug candidates. While detailed experimental procedures and a comprehensive set of physical and spectroscopic data are not yet fully consolidated in the public literature, the established principles of indole chemistry provide a solid foundation for its utilization. As the demand for novel and more effective therapeutics continues to grow, the application of versatile and functionalized scaffolds like 6,7-difluoro-1H-indole in drug discovery programs is set to expand.

References

- PubChem. (n.d.). 5,6-Difluoro-1H-indole. Retrieved from [Link]

- PubMed Central. (2022). Synthesis of indole-based oxadiazoles and their interaction with bacterial peptidoglycan and SARS-CoV-2 main protease: In vitro, molecular docking and in silico ADME/Tox study. PubMed Central.

- Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

- Google Patents. (n.d.). CN105622482A - Method for industrially preparing 7-fluoroindole.

- PubMed Central. (2018). The Azaindole Framework in the Design of Kinase Inhibitors. PubMed Central.

- Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]/05%3A_Named_Reactions_in_Organic_Chemistry/5.04%3A_Sonogashira_Coupling)

- ACS Publications. (2016).

- ChemTube3D. (n.d.). Indole - Mannich Reaction And Substitution By Elimination. Retrieved from [Link]

- ACS Publications. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, CDCl3, experimental) (HMDB0000738). Retrieved from [Link]

- Baghdad Science Journal. (n.d.). Synthesis of New Mannich Bases from Indole Derivatives. Retrieved from [Link]

- Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

- Exploring 5,7-Difluoro-1H-Indole: Properties and Applications. (n.d.). Retrieved from [Link]

- OUCI. (n.d.). The Azaindole Framework in the Design of Kinase Inhibitors. Retrieved from [Link]

- ResearchGate. (n.d.). The First Practical and Efficient One-Pot Synthesis of 6-Substituted 7-Azaindoles via a Reissert-Henze Reaction. Retrieved from [Link]

- Preparation and Properties of INDOLE. (n.d.). Retrieved from [Link]

- PubMed Central. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Retrieved from [Link]

- YouTube. (2025). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. Retrieved from [Link]

- Semantic Scholar. (n.d.). Formation of indole trimers in Vilsmeier type reactions. Retrieved from [Link]

- Nucleophilic Functionalizations of Indole Derivatives Using Aromatic Pummerer Reaction. (n.d.). Retrieved from [Link]

- PubChem. (n.d.). 5,6-Difluoro-1H-indole. Retrieved from [Link]

- MDPI. (n.d.). 1 H and 13 C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species. Retrieved from [Link]

- ResearchGate. (n.d.). (PDF) ChemInform Abstract: Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. Retrieved from [Link]

- Google Patents. (n.d.). EP1829872B1 - Processes for production of indole compounds.

- PubMed Central. (n.d.). Discovery of a new potent oxindole multi-kinase inhibitor among a series of designed 3-alkenyl-oxindoles with ancillary carbonic anhydrase inhibitory activity as antiproliferative agents. Retrieved from [Link]

- HETEROCYCLES. (1993). MANNICH REACTIONS OF INDOLES WITH DICHLOROMETHANE AND SECONDARY AMINES UNDER HIGH PRESSURE.

- Synthesis and Chemistry of Indole. (n.d.). Retrieved from [Link]

- Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Retrieved from [Link]

- ResearchGate. (n.d.). 1 H(400 MHz) and 13 C (100MHz) NMR spectral data for indole 15 in.... Retrieved from [Link]

- Magritek. (n.d.). Methyl 1H-indole-3-carboxylate. Retrieved from [Link]

- Combination of 1H and 13C NMR Spectroscopy. (n.d.). Retrieved from [Link]

- PubMed. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical & Pharmaceutical Bulletin.

- ResearchGate. (n.d.). 1 H NMR spectra showing NH of indole moiety and aromatic protons of 1.... Retrieved from [Link]

- ResearchGate. (2017). 1H and 19F NMR in drug stress testing: the case of voriconazole. Retrieved from [Link]

- National Institutes of Health. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent.

- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

- PubMed Central. (n.d.). Characterization of conformational states of the homodimeric enzyme fluoroacetate dehalogenase by 19F–13C two-dimensional NMR. Retrieved from [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of indole-based oxadiazoles and their interaction with bacterial peptidoglycan and SARS-CoV-2 main protease: In vitro, molecular docking and in silico ADME/Tox study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. uop.edu.pk [uop.edu.pk]

- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]

Navigating the C-H Landscape of 6,7-Difluoro-1H-indole: A Technical Guide to Site-Selective Functionalization

Abstract